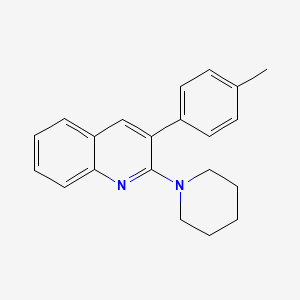
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves a series of chemical reactions, with each step detailed in terms of reactants, products, and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, etc. These properties can give important clues about the compound’s structure and reactivity.科学的研究の応用
Anticancer Activity
- Synthesis and Antiproliferative Study: Novel quinoline derivatives, including those similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, have been synthesized and shown significant anticancer activity. Compounds like 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines demonstrated considerable growth inhibition in various human cancer cell lines, indicating potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).
Antimicrobial Activity
- Ultrasound and Microwave-assisted Synthesis: A series of quinoline derivatives, including those structurally related to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline, were synthesized using ultrasound and microwave irradiation. These compounds displayed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
Anti-leukemic Activity
- Synthesis and Characterization: A compound structurally similar to 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline was synthesized and characterized, showing cytotoxic potential against leukemia cell lines. This highlights the relevance of such quinoline derivatives in anti-leukemic research (Guillon et al., 2018).
Chemical Synthesis and Reactivity
- Chemistry and Biological Activities: A review covered the preparation of various quinoline derivatives, focusing on their synthesis, reactivity, and biological activities. This provides valuable insights into the chemical properties and potential applications of quinoline compounds (Gouda & El‐Bana, 2022).
Optimization of Synthesis Methods
- Optimized Synthesis via Friedländer's Cyclization: Research on 3-(aryloxy)quinoline derivatives, utilizing piperidine in the synthesis process, optimized reaction conditions for higher yield and simpler isolation. This research enhances understanding of efficient synthesis methods for quinoline derivatives (Khan, El-Gamal, & Oh, 2013).
Crystal Structure Analysis
- Crystal Structures of Quinoline Derivatives: The study of crystal structures of quinoline derivatives, including those with piperidinyl groups, provided insights into their molecular conformations, aiding in understanding their chemical and biological properties (Souza et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
将来の方向性
This could involve potential applications of the compound, areas of research that need further exploration, and so on.
特性
IUPAC Name |
3-(4-methylphenyl)-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-16-9-11-17(12-10-16)19-15-18-7-3-4-8-20(18)22-21(19)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSXYIZDRIRTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

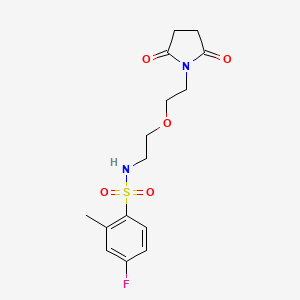
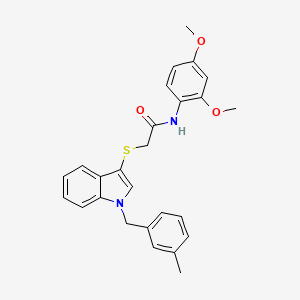
![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)
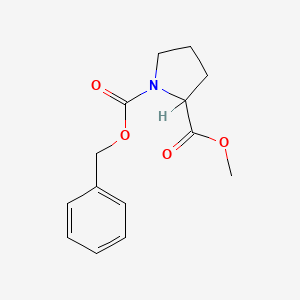
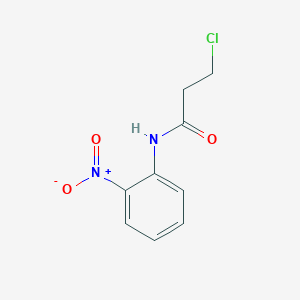
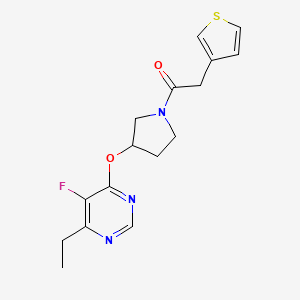
![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)
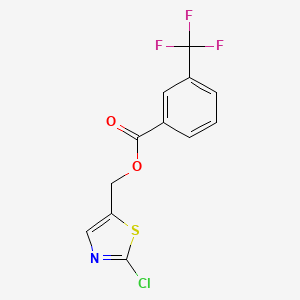
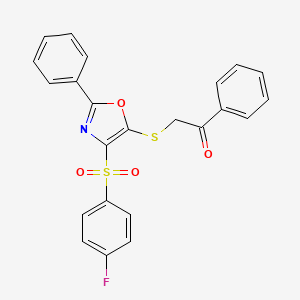
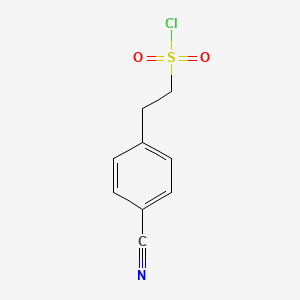
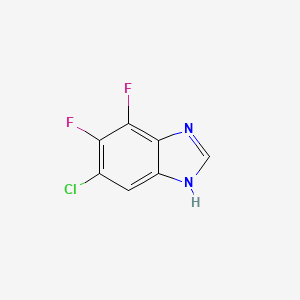
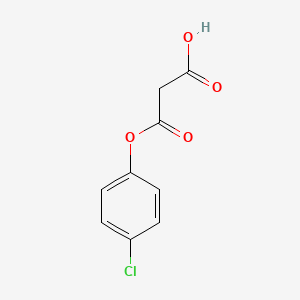
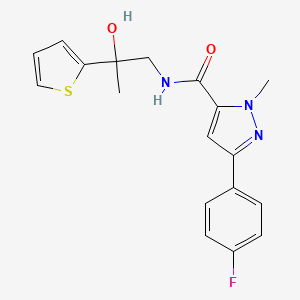
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)